ethyl 5-(4-chlorophenyl)-2-(4-phenylpiperazin-1-yl)-1H-pyrrole-3-carboxylate
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Overview
Description
The compound “ethyl 5-(4-chlorophenyl)-2-(4-phenylpiperazin-1-yl)-1H-pyrrole-3-carboxylate” is a complex organic molecule that contains several functional groups and structural features. It includes a pyrrole ring, a piperazine ring, a phenyl ring, and an ester group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrole ring, a piperazine ring, and a phenyl ring. The presence of these rings could potentially influence the compound’s reactivity and biological activity .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the pyrrole ring, the piperazine ring, and the phenyl ring. These groups could potentially undergo a variety of reactions, including electrophilic aromatic substitution, nucleophilic substitution, and others .Scientific Research Applications
Antimycobacterial Activity
Ethyl 5-(4-chlorophenyl)-2-(4-phenylpiperazin-1-yl)-1H-pyrrole-3-carboxylate and its derivatives have shown significant antimycobacterial activity. A study by Biava et al. (2008) explored derivatives of 1,5-bis(4-chlorophenyl)-2-methyl-3-(4-methylpiperazin-1-yl)methyl-1H-pyrrole, finding them effective against Mycobacterium tuberculosis with better activity than streptomycin in certain cases (Biava et al., 2008).
Inhibition of Human 5-Lipoxygenase
Compounds structurally related to this compound have been investigated for their ability to inhibit 5-lipoxygenase, a key enzyme in leukotriene biosynthesis, which is crucial in inflammation and allergic responses. Landwehr et al. (2006) synthesized novel 2-amino-5-hydroxyindoles, including derivatives with 4-arylpiperazin-1-yl residues, showing potent inhibition of human 5-lipoxygenase (Landwehr et al., 2006).
Structural Analysis
The molecular structure and polymorphism of related compounds have been studied extensively. Ramazani et al. (2019) conducted a single crystal X-ray structure analysis of polymorphs of a similar compound, ethyl 2-(2-chlorophenyl)-4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate, contributing to the understanding of molecular interactions and stability (Ramazani et al., 2019).
Anticancer Potential
Several studies have indicated the potential anticancer properties of compounds similar to this compound. For example, novel pyrazole derivatives synthesized from related compounds have shown significant anticancer activity, with some derivatives exhibiting higher activity than the reference drug doxorubicin in vitro (Hafez et al., 2016).
Synthesis and Characterization
This compound has been synthesized and characterized through various methods. Achutha et al. (2017) synthesized and characterized a similar compound, ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, and analyzed its antimicrobial activities (Achutha et al., 2017).
Future Directions
Properties
IUPAC Name |
ethyl 5-(4-chlorophenyl)-2-(4-phenylpiperazin-1-yl)-1H-pyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O2/c1-2-29-23(28)20-16-21(17-8-10-18(24)11-9-17)25-22(20)27-14-12-26(13-15-27)19-6-4-3-5-7-19/h3-11,16,25H,2,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPDRLINWHUGSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1)C2=CC=C(C=C2)Cl)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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